![molecular formula C24H26N2O3S2 B5092472 N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide CAS No. 5738-62-5](/img/structure/B5092472.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide
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Overview
Description
N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is a member of the benzamide family and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has a range of biochemical and physiological effects. These include the inhibition of cell proliferation and migration, induction of apoptosis, and modulation of immune responses.
Advantages and Limitations for Lab Experiments
The advantages of using N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its potential neuroprotective effects. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide. These include:
1. Further investigation of its mechanism of action to better understand its potential therapeutic applications.
2. Exploration of its potential use in combination with other drugs for the treatment of cancer and other diseases.
3. Investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Development of new synthetic methods to improve the yield and purity of the compound.
5. Investigation of its potential side effects and toxicity in animal models and humans.
In conclusion, N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a promising compound with potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects, but its potent anti-inflammatory and anti-cancer properties make it a promising candidate for future drug development.
Synthesis Methods
The synthesis of N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide involves the reaction of 4-methylbenzenethiol with 2-bromoethylamine hydrobromide to form 2-[(4-methylbenzyl)thio]ethylamine. This intermediate is then reacted with 4-[methyl(phenylsulfonyl)amino]benzoic acid to form the final product.
Scientific Research Applications
N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Research has shown that this compound has potent anti-inflammatory and anti-cancer properties, and may also have neuroprotective effects.
properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-19-8-10-20(11-9-19)18-30-17-16-25-24(27)21-12-14-22(15-13-21)26(2)31(28,29)23-6-4-3-5-7-23/h3-15H,16-18H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJGOIOSDKCXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367381 |
Source
|
Record name | 4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5738-62-5 |
Source
|
Record name | 4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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